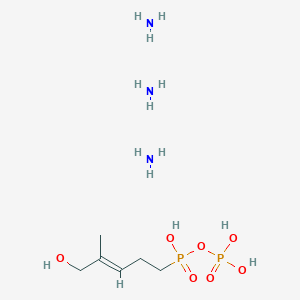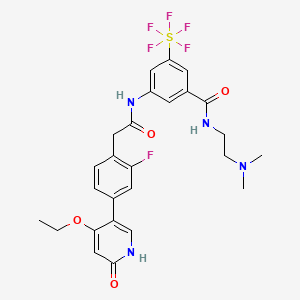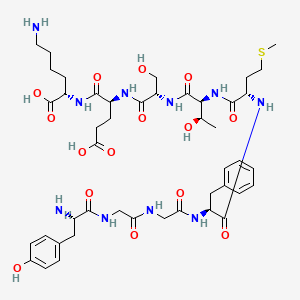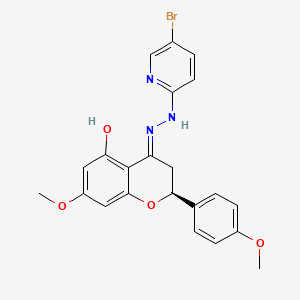
Anabolic agent-1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Anabolic Agent-1 is a synthetic compound known for its ability to promote muscle growth and enhance physical performance. It is classified as an anabolic-androgenic steroid, which means it mimics the effects of the male hormone testosterone. This compound is widely used in both medical and athletic settings to improve muscle mass, strength, and overall physical performance.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Anabolic Agent-1 typically involves the chemical modification of testosterone. The process begins with the extraction of testosterone from natural sources or its synthesis from simpler organic compounds. The testosterone is then subjected to various chemical reactions, including esterification, alkylation, and hydroxylation, to produce this compound. These reactions are carried out under controlled conditions, often involving the use of catalysts and specific temperature and pressure settings.
Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using large reactors and advanced purification techniques. The process involves the same chemical reactions as in the laboratory synthesis but on a much larger scale. The final product is purified using techniques such as crystallization, distillation, and chromatography to ensure high purity and quality.
Chemical Reactions Analysis
Types of Reactions: Anabolic Agent-1 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized derivatives.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide. The reaction is typically carried out under acidic or basic conditions.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride. The reaction is usually carried out under anhydrous conditions.
Substitution: Common reagents include halogens and alkylating agents. The reaction conditions vary depending on the specific substitution being carried out.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of this compound, each with unique chemical and physical properties.
Scientific Research Applications
Anabolic Agent-1 has a wide range of scientific research applications, including:
Chemistry: It is used as a model compound to study the chemical behavior of anabolic-androgenic steroids and to develop new synthetic methods.
Biology: It is used to study the effects of anabolic steroids on muscle growth, metabolism, and overall physiology.
Medicine: It is used in the treatment of conditions such as muscle wasting, osteoporosis, and certain types of anemia.
Industry: It is used in the development of performance-enhancing supplements and pharmaceuticals.
Mechanism of Action
Anabolic Agent-1 exerts its effects by binding to androgen receptors in muscle and other tissues. This binding activates the androgen receptor, leading to the transcription of specific genes involved in muscle growth and protein synthesis. The molecular targets and pathways involved include the androgen receptor signaling pathway, the insulin-like growth factor-1 pathway, and the mTOR pathway.
Comparison with Similar Compounds
Testosterone: The natural male hormone that Anabolic Agent-1 is derived from.
Methandrostenolone: A synthetic anabolic steroid with similar muscle-building effects.
Nandrolone: Another synthetic anabolic steroid used for muscle growth and performance enhancement.
Uniqueness: this compound is unique in its specific chemical structure, which allows it to have a higher anabolic activity and lower androgenic activity compared to other similar compounds. This makes it particularly effective for promoting muscle growth with fewer side effects related to androgenic activity.
Properties
Molecular Formula |
C15H22N2O6S |
|---|---|
Molecular Weight |
358.4 g/mol |
IUPAC Name |
N-[2-(dimethylamino)ethyl]-6-methoxy-1-benzofuran-2-carboxamide;methanesulfonic acid |
InChI |
InChI=1S/C14H18N2O3.CH4O3S/c1-16(2)7-6-15-14(17)13-8-10-4-5-11(18-3)9-12(10)19-13;1-5(2,3)4/h4-5,8-9H,6-7H2,1-3H3,(H,15,17);1H3,(H,2,3,4) |
InChI Key |
QYDNZUNQDSSNPX-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)C1=CC2=C(O1)C=C(C=C2)OC.CS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[Glp5] Substance P (5-11)](/img/structure/B12406748.png)


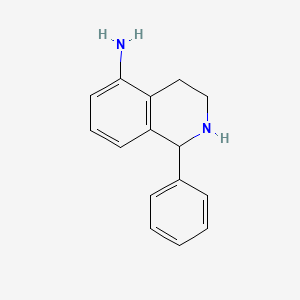

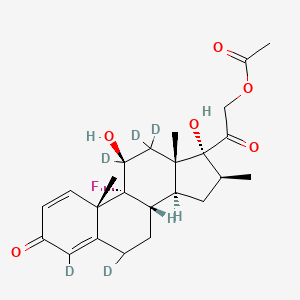
![(1S,2R,3S,5R,6R,7R,8S,9R)-2,8-dihydroxy-12-(2-hydroxypropan-2-yl)-7-methylspiro[4,10-dioxatetracyclo[7.2.1.02,7.03,5]dodecane-6,2'-oxirane]-11-one](/img/structure/B12406772.png)
![(2S)-8-[5-[(2S)-5,7-dihydroxy-4-oxo-2,3-dihydrochromen-2-yl]-2-hydroxyphenyl]-5,7-dihydroxy-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one](/img/structure/B12406782.png)

